molecular formula C17H16FNO3 B11078223 3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

Cat. No.: B11078223
M. Wt: 301.31 g/mol
InChI Key: VTVHHOVUHHDUHU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is an organic compound that features a fluorophenyl group and a methylbenzoyl amide group attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible route could involve:

    Nitration and Reduction: Starting with 4-fluorobenzene, nitration followed by reduction can yield 4-fluoroaniline.

    Acylation: The 4-fluoroaniline can be acylated with 4-methylbenzoyl chloride to form the corresponding amide.

    Alkylation: The amide can then be alkylated with a suitable propanoic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzoyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methylbenzoyl group.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C17H16FNO3/c1-11-2-4-13(5-3-11)17(22)19-15(10-16(20)21)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

VTVHHOVUHHDUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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